molecular formula C21H26N2O2 B14482822 Acetophenone, 3'-(3-(4-phenyl-1-piperazinyl)propoxy)- CAS No. 65976-18-3

Acetophenone, 3'-(3-(4-phenyl-1-piperazinyl)propoxy)-

Cat. No.: B14482822
CAS No.: 65976-18-3
M. Wt: 338.4 g/mol
InChI Key: VUDSNWZKAANGCC-UHFFFAOYSA-N
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Description

Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an acetophenone moiety linked to a piperazine ring via a propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with 4-phenylpiperazine in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the propoxy group acts as a linker between the acetophenone and piperazine moieties .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution and subsequent purification processes .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may act on dopamine receptors in the brain, influencing neurotransmitter activity and exhibiting neuroleptic effects. The compound’s structure allows it to modulate cellular processes by altering membrane permeability and affecting protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its combination of an acetophenone moiety with a piperazine ring, linked by a propoxy chain. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

CAS No.

65976-18-3

Molecular Formula

C21H26N2O2

Molecular Weight

338.4 g/mol

IUPAC Name

1-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone

InChI

InChI=1S/C21H26N2O2/c1-18(24)19-7-5-10-21(17-19)25-16-6-11-22-12-14-23(15-13-22)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16H2,1H3

InChI Key

VUDSNWZKAANGCC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3

Origin of Product

United States

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